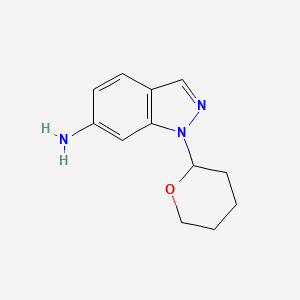

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Description

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGAUOJVUEFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656785 | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-59-6 | |

| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Oxan-2-yl)-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, a key building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the commercially available 6-nitro-1H-indazole. The core of this guide is a detailed exposition of the N-1 regioselective protection of the indazole ring with a tetrahydropyranyl (THP) group, followed by the reduction of the nitro functionality to the desired primary amine. This document offers a scientifically grounded rationale for the choice of reagents and reaction conditions, detailed experimental protocols, and a thorough discussion of the underlying chemical principles. The guide is designed to be a self-validating resource, with in-text citations to authoritative literature and a comprehensive list of references.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole nucleus is considered a privileged scaffold, appearing in a multitude of clinically approved drugs and investigational agents. The strategic functionalization of the indazole ring system is paramount in modulating the biological activity of these compounds. This compound is a versatile intermediate, with the amino group providing a convenient handle for further chemical modifications, such as amide bond formation, sulfonylation, and participation in various cross-coupling reactions. The tetrahydropyranyl (THP) protecting group at the N-1 position offers the advantage of being stable under a range of reaction conditions while being readily removable under acidic conditions, thus allowing for sequential and controlled synthetic transformations.

This guide will provide a detailed and practical approach to the synthesis of this important building block, empowering researchers to confidently and efficiently produce this compound in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two sequential steps starting from 6-nitro-1H-indazole:

-

N-1 Regioselective Protection: The first step involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This is accomplished by reacting 6-nitro-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The reaction proceeds with high regioselectivity for the N-1 position.

-

Nitro Group Reduction: The second step is the reduction of the nitro group at the C-6 position of the indazole ring to a primary amine. This transformation can be achieved using various reducing agents, with a common and effective method being the use of iron powder in the presence of an acid or an ammonium salt.

Caption: Overall synthetic workflow for this compound.

Part 1: N-1 Regioselective THP Protection of 6-Nitro-1H-indazole

Scientific Rationale and Mechanistic Insights

The regioselective alkylation of indazoles is a well-studied area of organic chemistry, as the indazole anion is an ambident nucleophile, capable of reacting at either the N-1 or N-2 position. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric properties of the indazole substituents.

In the case of the acid-catalyzed reaction of 6-nitro-1H-indazole with 3,4-dihydro-2H-pyran (DHP), the reaction proceeds through the protonation of DHP to form a resonance-stabilized oxocarbenium ion. The indazole then acts as a nucleophile, attacking this electrophilic species. The preference for N-1 substitution in this case can be attributed to several factors. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[1] Furthermore, computational studies have shown that the transition state leading to the N-1 substituted product is often lower in energy.[2] The electron-withdrawing nitro group at the 6-position influences the electron density of the pyrazole ring, which can further direct the regioselectivity of the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the THP protection of indazoles.[3]

Materials and Reagents:

-

6-Nitro-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration) at room temperature, add 3,4-dihydro-2H-pyran (DHP) (1.5-2.0 eq).

-

To this stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05-0.1 eq).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid.

Characterization of the Intermediate

The successful synthesis of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be confirmed by standard analytical techniques.

| Analytical Data | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |

| Appearance | Yellow solid |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (d, J = 2.0 Hz, 1H, H-7), 8.20 (s, 1H, H-3), 8.15 (dd, J = 9.0, 2.0 Hz, 1H, H-5), 7.70 (d, J = 9.0 Hz, 1H, H-4), 5.80 (dd, J = 9.0, 2.5 Hz, 1H, O-CH-N), 4.10-4.05 (m, 1H, O-CH₂), 3.80-3.75 (m, 1H, O-CH₂), 2.55-2.45 (m, 1H, CH₂), 2.20-2.10 (m, 2H, CH₂), 1.85-1.65 (m, 3H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.5, 142.0, 135.0, 125.0, 122.5, 118.0, 110.0, 88.0, 68.0, 31.0, 25.0, 23.0 |

| Mass Spectrometry (ESI+) | m/z: 248.1 [M+H]⁺ |

Note: The provided NMR data is a representative spectrum. Actual chemical shifts may vary slightly depending on the solvent and instrument used. A copy of a representative ¹H NMR spectrum can be found in the supporting information of some publications.[4]

Part 2: Reduction of the Nitro Group

Scientific Rationale and Method Selection

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of methods are available, each with its own advantages and disadvantages in terms of functional group tolerance, reaction conditions, and scalability. Common methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. However, it may not be suitable for substrates containing other reducible functional groups.

-

Metal/Acid Reduction: The use of metals like tin (Sn), zinc (Zn), or iron (Fe) in the presence of a strong acid (e.g., HCl) is a classical and robust method.

-

Metal/Ammonium Salt Reduction: A milder alternative to the metal/acid method is the use of a metal, typically iron powder, with an aqueous solution of an ammonium salt, such as ammonium chloride (NH₄Cl). This method is often preferred for its milder conditions and easier work-up.[5]

For the reduction of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, the use of iron powder and ammonium chloride in a protic solvent mixture is a reliable and scalable choice. This method is generally tolerant of the THP ether protecting group.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[5][6]

Materials and Reagents:

-

6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Celite® or another filter aid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 or 3:1 v/v), add ammonium chloride (5-10 eq) and iron powder (5-10 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization to afford this compound.

Characterization of the Final Product

The structure and purity of the final product, this compound, can be confirmed by the following analytical data.

| Analytical Data | This compound |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₁₂H₁₅N₃O |

| Molecular Weight | 217.27 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H, H-3), 7.50 (d, J = 8.5 Hz, 1H, H-4), 6.80 (s, 1H, H-7), 6.65 (dd, J = 8.5, 2.0 Hz, 1H, H-5), 5.65 (dd, J = 9.0, 2.5 Hz, 1H, O-CH-N), 3.95-3.90 (m, 1H, O-CH₂), 3.80 (br s, 2H, NH₂), 3.70-3.65 (m, 1H, O-CH₂), 2.50-2.40 (m, 1H, CH₂), 2.10-2.00 (m, 2H, CH₂), 1.80-1.60 (m, 3H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 141.5, 133.0, 122.0, 121.0, 110.0, 95.0, 87.5, 68.0, 31.0, 25.5, 23.0 |

| Mass Spectrometry (ESI+) | m/z: 218.1 [M+H]⁺ |

Note: The provided NMR data is a representative spectrum. Actual chemical shifts may vary slightly depending on the solvent and instrument used. Spectral data for this compound can be found in chemical databases such as ChemicalBook.[7]

Safety Considerations

-

6-Nitro-1H-indazole: This compound is a nitroaromatic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

3,4-Dihydro-2H-pyran (DHP): DHP is a flammable liquid and can form explosive peroxides upon storage. It should be stored in a cool, dark place and handled in a well-ventilated fume hood. Always test for the presence of peroxides before use.

-

Iron Powder: Finely divided iron powder can be pyrophoric. Handle in an inert atmosphere if necessary.

-

Acid Catalysts (e.g., TsOH·H₂O): These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents (DCM, THF, Ethanol, Ethyl Acetate): These are flammable and should be handled in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

This technical guide has provided a detailed and practical roadmap for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate. The guide emphasizes the importance of regiocontrol in the N-protection step and provides a reliable method for the subsequent nitro group reduction. The inclusion of detailed experimental protocols, characterization data, and safety information makes this document a comprehensive resource for scientists in both academic and industrial settings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine(1053655-59-6) 1H NMR [m.chemicalbook.com]

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine physical properties

An In-depth Technical Guide to the Physical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a heterocyclic compound featuring an indazole core protected by a tetrahydropyranyl (THP) group, serves as a critical building block in medicinal chemistry and materials science. Its structural attributes, particularly the strategic placement of the amino group and the acid-labile THP protecting group, make it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents.[1] This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the rationale behind these analytical techniques. The aim is to equip researchers with the necessary information for the effective handling, characterization, and application of this versatile molecule.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is defined by its specific molecular structure, from which fundamental properties are derived.

-

Synonyms: 6-Amino-1-(tetrahydropyranyl)-1H-indazole, 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine[1][3]

The structure consists of a bicyclic indazole system, where a pyrazole ring is fused to a benzene ring. The amino group at the 6-position significantly influences the molecule's reactivity and potential for further functionalization. The nitrogen at the 1-position of the indazole ring is protected by a tetrahydropyran-2-yl (THP) group. This protecting group is crucial in synthetic strategies, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N₃O | [1][2] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| CAS Number | 1053655-59-6 | [1][2] |

| Purity (Typical) | ≥95% - 98% | [1][2] |

| InChI | 1S/C12H15N3O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6,13H2 | [2] |

| InChIKey | BVMGAUOJVUEFSV-UHFFFAOYSA-N | [2] |

General Physical and Handling Properties

The macroscopic properties of a compound are the first indicators of its physical nature and dictate the necessary handling and storage procedures.

Physical Form and Appearance

This compound is typically supplied as a solid.[2] However, there is some variability in the reported appearance, with descriptions ranging from a "red-brown solid"[1] to a "red oil" or "liquid".[4][5] This discrepancy may be attributed to the presence of residual solvents, impurities, or polymorphism. For rigorous applications, it is crucial to ascertain the physical state of a specific batch upon receipt.

Storage and Stability

Due to the potential for degradation, proper storage is paramount. The compound should be stored at 2-8°C.[1][2] Furthermore, it is recommended to keep it in a dark place under an inert atmosphere to prevent degradation from light and oxidative processes.[2][4]

Thermal and Solubility Properties

Thermal and solubility characteristics are critical for designing reaction conditions, purification protocols, and formulation strategies.

Melting and Boiling Points

As of the latest available data, specific melting and boiling points for this compound have not been consistently reported in public literature, with most supplier-provided data sheets listing these values as "N/A".[4][5] This lack of data necessitates experimental determination for any application where these parameters are critical.

The determination of a melting point range is a fundamental technique to assess the purity of a crystalline solid.

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility

Quantitative solubility data is not widely available. However, the molecular structure provides qualitative insights. The presence of the amino group and the oxygen atom in the THP ring suggests potential for hydrogen bonding, which may confer solubility in polar protic solvents. The aromatic indazole core contributes to solubility in a range of organic solvents. The parent compound, 1H-indazol-6-amine, has a reported aqueous solubility of 18.2 µg/mL at pH 7.4, which can serve as a rough reference point.[6]

This method determines the thermodynamic solubility of a compound in a given solvent.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule. While raw spectral data is not publicly disseminated, the availability of such data from suppliers indicates that the compound has been well-characterized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of organic compounds.

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, the protons of the THP group, and the protons of the amino group.

-

¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This technique provides a highly accurate molecular weight, confirming the elemental composition. For this compound, the expected molecular ion peak would correspond to its molecular weight of 217.27 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include N-H stretching from the amino group, C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the indazole ring, and C-O stretching from the THP ether linkage.

Caption: Spectroscopic Techniques for Structural Verification.

Safety and Handling

Safety is a primary consideration when working with any chemical.

-

Hazard Statements: The compound is classified as toxic if swallowed (H301).[2]

-

Precautionary Statements: If swallowed, immediately call a poison center or doctor (P301 + P310).[2]

-

Pictograms: The GHS06 pictogram (skull and crossbones) is associated with this compound, indicating acute toxicity.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate whose physical properties are critical to its successful application. While a complete, publicly available dataset for all physical parameters remains to be consolidated, this guide synthesizes the available information from commercial suppliers and provides a framework of standard, validated protocols for its experimental determination. By understanding its chemical identity, handling requirements, and the analytical methods for its characterization, researchers can confidently and safely incorporate this valuable compound into their drug discovery and material science workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1053655-59-6 [sigmaaldrich.com]

- 3. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine | 1053655-59-6 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine(1053655-59-6) 1H NMR [m.chemicalbook.com]

Unlocking the Therapeutic Potential of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine: A Technical Guide to Mechanistic Elucidation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] This guide focuses on a specific derivative, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, a compound of significant interest for novel therapeutic development. While direct mechanistic studies on this specific molecule are nascent, its structural features strongly suggest a role as a modulator of intracellular signaling pathways, likely through kinase inhibition. This document provides a comprehensive framework for elucidating its precise mechanism of action, grounded in the extensive body of research on analogous indazole-based compounds. We will explore a logical, data-driven approach to target identification, pathway analysis, and cellular-level characterization, equipping research teams with the foundational knowledge and experimental designs required to unlock its therapeutic potential.

Introduction: The Indazole Scaffold as a Foundation for Kinase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern drug discovery.[4][5] Its versatile structure has been extensively modified to create potent and selective inhibitors of protein kinases, enzymes that play a critical role in cellular signal transduction.[1][2][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7]

Several successful anti-cancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its importance.[1][5] The broad applicability of this scaffold is demonstrated by the diverse range of kinases targeted by its derivatives, including but not limited to:

Given this extensive precedent, we hypothesize that This compound (hereafter referred to as Compound X) likely functions as a kinase inhibitor. The tetrahydro-2H-pyran (THP) group is a common protecting group and can influence solubility and pharmacokinetic properties, while the 6-amino-indazole core provides a key structural motif for interaction with the ATP-binding pocket of kinases. The primary objective of this guide is to outline a systematic approach to test this hypothesis and fully characterize the compound's mechanism of action.

Proposed General Mechanism of Action: Competitive ATP Inhibition

Based on the behavior of numerous indazole derivatives, the most probable mechanism of action for Compound X is competitive inhibition at the ATP-binding site of one or more protein kinases. This interaction would prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.

Caption: Proposed ATP-competitive inhibition mechanism of Compound X.

A Phased Approach to Mechanistic Elucidation

We recommend a three-phased experimental workflow to systematically identify the molecular target(s) of Compound X, validate its effect on the associated signaling pathway, and characterize its cellular consequences.

Caption: Three-phased workflow for elucidating the mechanism of action.

Phase 1: Target Identification and Initial Profiling

The initial step is to perform a broad screen to identify potential kinase targets.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

-

Objective: To identify which kinases out of a large panel are inhibited by Compound X.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Submit Compound X for screening against a panel of 200-400 kinases at a fixed concentration (e.g., 1 µM).

-

The assay typically measures the remaining kinase activity after incubation with the compound.

-

-

Data Analysis & Causality:

-

Results are expressed as percent inhibition. A high percentage indicates a potential target.

-

Causality Insight: This unbiased screen is critical. It prevents confirmation bias and can uncover unexpected targets. The choice of a 1 µM concentration is a standard industry practice to identify potent interactions worthy of follow-up.

-

Protocol 2: IC50 Determination for Hit Kinases

-

Objective: To quantify the potency of Compound X against the top candidate kinases identified in the initial screen.

-

Methodology:

-

For each "hit" kinase (e.g., >70% inhibition), perform a dose-response assay.

-

Use a luminescent ATP-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the kinase, substrate, and varying concentrations of Compound X (e.g., 1 nM to 100 µM).

-

Measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

-

Data Presentation:

| Target Kinase | IC50 (nM) | Hill Slope | R² |

| Kinase A | 25.4 | 1.1 | 0.99 |

| Kinase B | 152.8 | 0.9 | 0.98 |

| Kinase C | >10,000 | N/A | N/A |

| Hypothetical data for Compound X |

-

Trustworthiness: The IC50 value is a standard measure of potency. Performing this in-house or with a trusted CRO provides a self-validating system when compared to the initial screen. A good curve fit (R² > 0.95) is essential for data reliability.

Phase 2: Pathway Validation and Mechanistic Deep Dive

Once a primary target is confirmed, the next step is to verify that Compound X engages this target within a cellular context and affects its downstream signaling.

Protocol 3: Cellular Target Engagement Assay

-

Objective: To confirm that Compound X binds to its intended target inside living cells.

-

Methodology:

-

Employ a technique like the Cellular Thermal Shift Assay (CETSA).

-

Treat intact cells with Compound X or a vehicle control.

-

Heat the cell lysates to various temperatures.

-

Analyze the amount of soluble target protein remaining at each temperature via Western Blot or ELISA.

-

-

Causality Insight: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of Compound X provides direct evidence of target engagement. This experiment is crucial to bridge the gap between in vitro enzymatic assays and cellular activity.

Protocol 4: Western Blot Analysis of Downstream Substrates

-

Objective: To demonstrate that target engagement by Compound X leads to a functional blockade of the signaling pathway.

-

Methodology:

-

Select a cell line known to have an active signaling pathway mediated by the target kinase.

-

Treat cells with increasing concentrations of Compound X for a defined period.

-

Lyse the cells and perform a Western Blot.

-

Probe with antibodies against the phosphorylated form of a known, direct substrate of the target kinase.

-

Also, probe for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Expertise & Interpretation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate level, is the "smoking gun" evidence of on-target pathway inhibition. This confirms the mechanism proposed in Section 2.

Caption: Logical flow from cellular action to experimental validation.

Phase 3: Cellular Phenotype and Functional Outcomes

The final phase connects the molecular mechanism to a measurable biological effect. The choice of assays will depend on the known function of the target kinase pathway (e.g., proliferation, survival, migration).

Protocol 5: Cell Viability and Proliferation Assays

-

Objective: To determine the effect of Compound X on cell growth and survival.

-

Methodology:

-

Use cell lines whose growth is dependent on the target kinase.

-

Plate cells and treat with a dose range of Compound X for 24, 48, and 72 hours.

-

Assess cell viability using an MTS or resazurin-based assay.

-

Assess proliferation using a BrdU incorporation assay or by direct cell counting.

-

-

Data Presentation:

| Cell Line | Assay Type | GI50 (µM) @ 72h |

| Cell Line A | MTS | 0.58 |

| Cell Line B | MTS | 1.21 |

| Normal Cells | MTS | >50 |

| Hypothetical data for Compound X |

-

Authoritative Grounding: The GI50 (concentration for 50% growth inhibition) is a standard metric. Comparing the potency in cancer cell lines versus normal, non-transformed cells provides an early indication of the therapeutic window.

Conclusion and Future Directions

This guide presents a robust, logical framework for the comprehensive mechanistic elucidation of this compound. By leveraging the well-documented history of the indazole scaffold as a source of potent kinase inhibitors, we have established a strong starting hypothesis. The proposed phased experimental plan, moving from broad target identification to specific pathway validation and functional cellular outcomes, provides a clear and efficient path forward. Each protocol is designed to be self-validating and to build upon the previous results, ensuring a high degree of scientific integrity. Successful execution of this workflow will not only define the precise mechanism of action but also build a compelling data package for further preclinical and clinical development.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Privileged Scaffold from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has carved a significant niche in medicinal chemistry, transitioning from a laboratory curiosity to a cornerstone of modern drug design. This guide traces the historical trajectory of indazole-based compounds, from their initial synthesis in the late 19th century to their current status as key pharmacophores in a range of approved therapeutics. We will delve into the evolution of synthetic methodologies, from classical cyclization reactions to contemporary transition-metal-catalyzed cross-couplings, providing a comprehensive overview for both seasoned researchers and newcomers to the field. Furthermore, this guide will explore the structure-activity relationships (SAR) and mechanisms of action of prominent indazole-containing drugs, offering insights into the molecular intricacies that underpin their therapeutic efficacy. Through a blend of historical context, detailed synthetic protocols, and mechanistic analysis, this document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel indazole-based pharmaceuticals.

The Genesis of a Scaffold: A Historical Perspective

The journey of the indazole nucleus begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent indazole was yet to be synthesized, the first derivative, an indazolone, was prepared by the eminent chemist Emil Fischer in 1883.[1] Fischer's work, though not directly targeting indazole itself, laid the crucial groundwork for the recognition of this new heterocyclic system.[1][2][3] His synthesis involved the intramolecular condensation of o-hydrazinobenzoic acid upon heating, a reaction that, while conceptually simple, opened the door to a new class of bicyclic aromatic compounds.[1][4][5][6]

The parent 1H-indazole, the most thermodynamically stable tautomer, was later synthesized, and its aromatic nature, adhering to Hückel's rule with 10 π-electrons, was established.[2] This inherent stability, coupled with the presence of two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, hinted at the molecule's potential for biological interactions.[2][7] However, for many decades, indazoles remained largely within the realm of academic curiosity, with their profound medicinal potential yet to be fully realized. It was not until the latter half of the 20th century that the indazole scaffold began to emerge as a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are able to bind to multiple biological targets.[7][8]

The Art of Synthesis: From Classical Reactions to Modern Innovations

The synthetic accessibility of a scaffold is paramount to its exploration in drug discovery. The methodologies for constructing the indazole core have evolved significantly over the past century, offering chemists a diverse toolbox to create a vast array of substituted derivatives.

Classical Indazole Syntheses

Early methods for indazole synthesis often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives. These foundational methods, while sometimes limited in scope and requiring harsh conditions, are still relevant and provide a historical context for the development of more sophisticated techniques.

One of the most notable classical methods is the Jacobson Indazole Synthesis . This reaction involves the treatment of N-nitroso-o-toluidine derivatives with a base, leading to an intramolecular cyclization to form the indazole ring.

Another cornerstone of classical indazole synthesis is the Davis-Beirut Reaction . This versatile method allows for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines or related starting materials under either acidic or basic conditions.[9][10][11][12] The reaction proceeds through an N,N-bond forming heterocyclization and is valued for its use of inexpensive starting materials and avoidance of toxic metals.[9][12]

Experimental Protocol: A Representative Davis-Beirut Reaction [10]

Synthesis of a 2-Amino-2H-indazole Derivative

-

Preparation of the o-Nitrobenzylamine Intermediate:

-

Treat an o-nitrobenzaldehyde with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) to form the corresponding imine.

-

Reduce the imine in situ with a reducing agent such as sodium borohydride (NaBH₄) to yield the o-nitrobenzylamine.

-

-

Davis-Beirut Cyclization:

-

Dissolve the o-nitrobenzylamine in an anhydrous solvent like tetrahydrofuran (THF).

-

Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

-

Stir the reaction mixture at room temperature to facilitate the intramolecular cyclization, forming the 2-amino-2H-indazole product.

-

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. These modern methods offer greater efficiency, milder reaction conditions, and a broader substrate scope compared to their classical counterparts.

Copper- and palladium-catalyzed reactions have become particularly prominent in indazole synthesis.[13][14] For instance, copper(II) acetate can mediate the N-N bond formation in the cyclization of ketimines derived from o-aminobenzonitriles, providing an efficient route to 1H-indazoles.[13][15] Similarly, palladium-catalyzed intramolecular C-H amination of aminohydrazones offers another powerful strategy for constructing the 1H-indazole core.[14]

More recent advancements include rhodium-catalyzed C-H activation and C-N/N-N coupling reactions, which allow for the synthesis of 1H-indazoles under redox-neutral conditions.[13] These cutting-edge techniques continue to expand the synthetic chemist's arsenal, enabling the creation of increasingly complex and diverse indazole libraries for drug discovery programs.[16]

Diagram: Evolution of Indazole Synthesis

Caption: A simplified timeline of key synthetic approaches to the indazole core.

The Indazole Scaffold in Modern Medicine: A Survey of Key Therapeutics

The versatility of the indazole nucleus is underscored by its presence in a number of FDA-approved drugs targeting a range of diseases, most notably cancer.[2][7] The following sections will provide a technical overview of three prominent indazole-based therapeutics, focusing on their synthesis, mechanism of action, and structure-activity relationships.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[17][18]

Synthesis of Pazopanib: The synthesis of Pazopanib typically involves the coupling of three key fragments: a substituted indazole, a pyrimidine, and a sulfonamide side chain.[17] A common starting material for the indazole portion is 3-methyl-6-nitro-1H-indazole.[18][19] The synthesis involves a multi-step process that includes N-methylation, reduction of the nitro group, and subsequent coupling reactions to assemble the final drug molecule.[18][20] Alternative synthetic routes have been developed to improve efficiency and reduce the use of potentially mutagenic reagents.[19][21]

Diagram: Pazopanib Synthetic Strategy

Caption: Key building blocks for the synthesis of Pazopanib.

Entrectinib: A CNS-Active TRK/ROS1/ALK Inhibitor

Entrectinib (Rozlytrek®) is a potent and selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), ROS1, and anaplastic lymphoma kinase (ALK).[22] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against solid tumors with specific gene fusions that have metastasized to the brain.[22]

Synthesis of Entrectinib: The synthesis of Entrectinib involves the coupling of a functionalized carboxylic acid fragment with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.[22] More recent synthetic approaches have utilized photoredox catalysis in a flow chemistry setup, which can reduce the number of synthetic steps and improve scalability.[23][24]

Experimental Protocol: Key Coupling Step in Entrectinib Synthesis [22]

-

Acyl Chloride Formation:

-

Treat the carboxylic acid fragment with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acyl chloride.

-

-

Amide Bond Formation:

-

React the crude acyl chloride with 5-(3,5-difluorobenzyl)-1H-indazol-3-amine in the presence of a base such as pyridine at low temperatures (-30 to -40 °C).

-

-

Deprotection:

-

Cleave any protecting groups (e.g., trifluoroacetate) using appropriate reagents like potassium carbonate in aqueous methanol to yield the final Entrectinib molecule.

-

Niraparib: A Potent PARP Inhibitor

Niraparib (Zejula®) is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[25][26]

Mechanism of Action: PARP enzymes are crucial for the repair of single-strand DNA breaks.[27] By inhibiting PARP, Niraparib prevents the repair of these breaks, which then lead to the formation of more lethal double-strand breaks during DNA replication.[28] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the accumulation of these double-strand breaks leads to cell death, a concept known as synthetic lethality.[27][28] Niraparib also "traps" the PARP enzyme on the DNA at the site of damage, further contributing to its cytotoxic effect.[26][29]

Diagram: Niraparib's Mechanism of Action

Caption: Simplified schematic of Niraparib's synthetic lethality mechanism.

Structure-Activity Relationships (SAR) and Future Directions

The extensive exploration of the indazole scaffold has led to a deep understanding of its structure-activity relationships.[30][31][32] Subtle modifications to the substitution pattern on the indazole ring can have profound effects on a compound's potency, selectivity, and pharmacokinetic properties. For example, in the development of CCR4 antagonists, it was found that methoxy or hydroxyl groups at the C4 position of the indazole were more potent, while only small groups were tolerated at other positions.[31][32]

The future of indazole-based drug discovery remains bright. The continued development of novel synthetic methods will undoubtedly lead to the creation of even more diverse and complex indazole derivatives.[16] Furthermore, the application of computational chemistry and structure-based drug design will enable the more rational design of indazole-based inhibitors with improved target specificity and reduced off-target effects.[14][30] As our understanding of the molecular basis of disease continues to grow, the indazole scaffold is poised to remain a central player in the development of the next generation of targeted therapeutics.

Conclusion

From its humble beginnings in the laboratory of Emil Fischer, the indazole nucleus has undergone a remarkable transformation into a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features, combined with an ever-expanding repertoire of synthetic methodologies, have enabled the development of life-saving drugs for a variety of diseases. This guide has provided a comprehensive overview of the discovery, history, and therapeutic applications of indazole-based compounds, intended to serve as a valuable resource for researchers and scientists in the field. The ongoing exploration of this versatile heterocyclic system promises to yield even more innovative and effective medicines in the years to come.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 5. Emil Fischer - Wikipedia [en.wikipedia.org]

- 6. Emil Fischer [chemistry.msu.edu]

- 7. pnrjournal.com [pnrjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 22. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 23. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]

- 24. researchgate.net [researchgate.net]

- 25. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. urology-textbook.com [urology-textbook.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 30. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

A Technical Guide to Substituted 1H-Indazole Amines: Synthesis, SAR, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged structure" in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] Among its many derivatives, substituted 1H-indazole amines have garnered significant attention due to their profound impact on cellular signaling pathways, particularly in oncology. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological applications of this critical class of compounds, offering field-proven insights for professionals in drug discovery and development.

The 1H-Indazole Core: A Foundation for Drug Design

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form in most therapeutic agents.[3] This stability, combined with its ability to act as a bioisostere for the native indole nucleus, has cemented its importance. The scaffold is present in several FDA-approved drugs, including the antiemetic Granisetron, the tyrosine kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib, highlighting its clinical and commercial significance.[3][4] The introduction of an amine substituent onto this core structure provides a key interaction point, often acting as a crucial hydrogen bond donor or acceptor, which is fundamental for binding to biological targets like protein kinases.[5][6]

Strategic Synthesis of Substituted 1H-Indazole Amines

The synthesis of substituted 1H-indazole amines can be approached in two primary ways: constructing the indazole ring with the amine precursor already in place, or functionalizing a pre-formed indazole core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Core Ring Formation Strategies

Several robust methods exist for the initial construction of the 1H-indazole ring system.

-

Cyclization of Hydrazones: A prevalent and versatile method involves the intramolecular cyclization of appropriately substituted arylhydrazones.[3] For instance, PIFA-mediated (bis(trifluoroacetoxy)iodo]benzene) oxidative C-N bond formation provides a metal-free and efficient route to 1H-indazoles from accessible arylhydrazones, tolerating a wide range of functional groups.[3][7]

-

Intramolecular C-H Amination: More recent advances include metal-mediated intramolecular C-H amination. A silver(I)-mediated approach, for example, enables the construction of various 3-substituted 1H-indazoles under oxidative conditions, providing access to derivatives that are otherwise difficult to synthesize.[4][8]

-

[3+2] Annulation of Arynes: This method constructs the 1H-indazole skeleton through a [3+2] cycloaddition of an aryne with a hydrazone.[9] This approach is powerful for creating 1,3-disubstituted indazoles under mild conditions.[9]

Post-Cyclization Functionalization

Once the indazole core is formed, further derivatization allows for fine-tuning of the molecule's properties.

-

Suzuki Coupling: For introducing aryl or heteroaryl substituents, the Suzuki cross-coupling reaction is a powerful tool. Starting with a halogenated indazole, such as 5-bromo-1H-indazol-3-amine, a palladium catalyst like PdCl₂(dppf)₂ can be used to couple various boronic acids or esters, primarily at the C5 position.[6] This strategy is invaluable for exploring the SAR of this region of the molecule.[5]

-

Reductive Amination: To functionalize a primary amine on the indazole ring, reductive amination is a classic and effective method. Reacting the aminoindazole with an aldehyde or ketone in the presence of a reducing agent synthesizes a diverse library of N-substituted derivatives.[10][11]

The following workflow diagram illustrates a common synthetic pathway for creating a library of C5- and N3-substituted 1H-indazole amines.

Structure-Activity Relationships (SAR): Decoding Biological Activity

The therapeutic efficacy of 1H-indazole amines is highly dependent on the nature and position of their substituents. Understanding these relationships is crucial for rational drug design.

-

The C3-Amine/Amide Group: The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, particularly for protein kinase inhibitors.[5][6] It often forms critical hydrogen bonds with the backbone of the kinase hinge region. Further modification to an amide can introduce additional interaction points and modulate activity.[6][12]

-

The N1 Position: Substitution at the N1 position is a common strategy to modulate physicochemical properties like solubility and metabolic stability. While many potent compounds are unsubstituted at N1, alkyl or aryl groups can be introduced to probe specific binding pockets.

-

The C5 and C6 Positions: The benzene portion of the indazole core offers significant opportunities for modification. Substitutions at the C5 and C6 positions can profoundly impact potency and selectivity.

-

Introducing substituted aromatic groups at C5 via Suzuki coupling is a key strategy for targeting kinases and enhancing activity.[5]

-

For Fibroblast Growth Factor Receptor (FGFR) inhibitors, substitutions at the C6 position, such as a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, have been shown to be critical for potent enzymatic inhibition.[3]

-

The diagram below summarizes key SAR insights for 1H-indazole amines as kinase inhibitors.

Biological Applications and Pharmacological Profile

Substituted 1H-indazole amines exhibit a wide range of biological activities, with anti-cancer properties being the most extensively studied.[3][6] They function by inhibiting key proteins involved in cancer cell proliferation, survival, and signaling.

Anticancer Activity

This class of compounds has yielded numerous potent inhibitors of various protein kinases and other cancer-related targets.

-

Kinase Inhibition: Many derivatives are potent inhibitors of tyrosine kinases (e.g., Bcr-Abl, FGFR) and serine/threonine kinases (e.g., ERK, PI3K).[3][12][13] For example, compound 89 (a 1H-indazol-3-amine derivative) showed potent inhibition of Bcr-Abl, including the T315I mutant, with an IC₅₀ of 0.45 µM.[3] Similarly, compound 99 was identified as a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM.[3]

-

Cell Proliferation Inhibition: These compounds demonstrate significant anti-proliferative activity across various cancer cell lines. A series of 1H-indazole-3-amine derivatives showed promising activity against the K562 chronic myeloid leukemia cell line, with compound 6o exhibiting an IC₅₀ of 5.15 µM while showing much lower toxicity to normal cells (HEK-293 IC₅₀ = 33.2 µM).[5][14] Another study found that N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) had potent activity against the HCT116 colorectal cancer cell line (IC₅₀ = 14.3 µM) with no cytotoxicity in normal MRC5 cells.[10][11]

| Compound ID | Key Substituents | Target(s) | Reported Activity (IC₅₀) | Reference |

| 6o | C5-aryl, C3-piperazinyl acetamide | K562 Cells | 5.15 µM | [5][6][14] |

| 9f | N-(4-fluorobenzyl) at C6-amine | HCT116 Cells | 14.3 µM | [10][11] |

| 89 | C3-amine derivative | Bcr-Abl (T315I mutant) | 0.45 µM | [3] |

| 99 | C3-amine, C6-aryl, N-ethylpiperazine | FGFR1 (enzyme) | 2.9 nM | [3] |

| 10 | 3-ethynyl, N1-(pyridin-4-ylmethyl) | PI3Kα (enzyme) | 361 nM | [13] |

| 116 | C3-amide derivative | ERK1 (enzyme) | 9.3 nM | [3] |

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is explored for anti-inflammatory, antibacterial, and anti-HIV activities, making it a versatile starting point for diverse drug discovery programs.[3]

Key Experimental Protocol: Synthesis of 5-Aryl-1H-indazol-3-amine Derivatives

This section provides a representative, field-proven protocol for the synthesis of a C5-substituted 1H-indazole-3-amine, adapted from methodologies reported in the literature.[6] This multi-step synthesis demonstrates the core strategies of cyclization and Suzuki coupling.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (2)

-

To a solution of 5-bromo-2-fluorobenzonitrile (1) (1.0 eq) in an appropriate solvent, add hydrazine hydrate (80%) (excess, e.g., 10 eq).

-

Heat the reaction mixture to reflux for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine (2) as a solid. The reported yield for this step is typically high (~88%).[6]

Step 2: Suzuki Coupling to Synthesize 5-aryl-1H-indazol-3-amine (3)

-

In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (2) (1.0 eq), the desired arylboronic acid or ester (e.g., 1.2 eq), cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and PdCl₂(dppf)₂ (0.05-0.1 eq).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 1:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine (3). Reported yields for this step range from 75-80%.[6]

Causality and Justification:

-

Choice of Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base often used in Suzuki couplings. Its strength is sufficient to facilitate the transmetalation step, and it generally has good solubility in the mixed solvent system.

-

Choice of Catalyst (PdCl₂(dppf)₂): The dppf ligand on the palladium catalyst is a bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling with electron-rich and electron-poor arylboronic acids.

Future Perspectives

The substituted 1H-indazole amine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

-

Improving Selectivity: Designing derivatives that can selectively inhibit one kinase isoform over another remains a significant challenge and a major goal to reduce off-target effects.

-

Targeting Resistance: As with many anticancer agents, acquired resistance is a major clinical hurdle. Synthesizing new indazole amines that can inhibit drug-resistant mutants (e.g., Bcr-Abl T315I) is a high-priority area.[3]

-

Exploring New Biological Space: While oncology is the dominant application, the scaffold's versatility warrants further exploration in other therapeutic areas, such as neurodegenerative diseases and infectious agents.

By leveraging established synthetic strategies and a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Belvarafenib and Its Associated Chemical Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-RAF inhibitor, Belvarafenib (also known as HM95573), a compound of significant interest in oncology research. We will delve into its chemical structure, mechanism of action, and relevant physicochemical properties. Additionally, this guide will address the associated chemical intermediate, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS 1053655-59-6), providing clarity on its structural characteristics.

Part 1: The Indazole Moiety: this compound

In the landscape of medicinal chemistry, the synthesis of complex therapeutic agents often relies on the use of specialized chemical building blocks. One such compound is this compound.

Chemical Structure and Formula

-

Molecular Formula: C₁₂H₁₅N₃O[1]

-

IUPAC Name: this compound[1]

-

Synonym: 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine[1]

The structure of this compound features an indazole core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The tetrahydropyran (THP) group attached to one of the nitrogen atoms of the indazole serves as a protecting group, enhancing stability and facilitating specific synthetic transformations. The amino group at the 6-position provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 217.27 g/mol | [1] |

| Appearance | Red-brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting various biological pathways.[1]

Part 2: The Active Pharmaceutical Ingredient: Belvarafenib (HM95573)

Belvarafenib is a potent and selective, orally available pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[6][7][8] It is of particular interest for its efficacy in cancers harboring BRAF and NRAS mutations.[6][7]

Chemical Structure and Formula

-

IUPAC Name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide[6][10]

The intricate molecular architecture of Belvarafenib is key to its biological activity.

Table 2: Physicochemical Properties of Belvarafenib

| Property | Value | Source |

| Molecular Weight | 478.93 g/mol | [6] |

| Molar Mass | 478.93 g·mol⁻¹ | [6] |

| InChI Key | KVCQTKNUUQOELD-UHFFFAOYSA-N | [6] |

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

Belvarafenib functions as a type II RAF dimer inhibitor.[11][12] It targets the RAF family of serine/threonine protein kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[10][13] This pathway, when dysregulated, plays a pivotal role in tumor cell proliferation and survival.[10][13]

Belvarafenib inhibits the B-Raf mutant V600E and C-Raf.[10][13] By binding to and inhibiting these kinases, it effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell growth.[10][13] Notably, it may also inhibit mutated Ras proteins.[10][13] In preclinical models, Belvarafenib has shown the ability to suppress the MAPK pathway more potently and durably than some approved BRAF/MEK inhibitors.[11]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.

Synthesis

The manufacturing process for Belvarafenib is a complex, multi-step synthesis. While a detailed, step-by-step protocol is proprietary, the literature describes a convergent large-scale synthesis that involves the conjunction of three key intermediates. This process has been optimized for efficiency and scalability, featuring key reactions such as a Pd-catalyzed carbonylation and a chemoselective nitro group reduction.

Clinical Significance and Investigational Studies

Belvarafenib has shown promising clinical activity, particularly in patients with NRAS-mutant melanoma.[11][14] In a phase Ib trial, Belvarafenib in combination with the MEK inhibitor cobimetinib demonstrated acceptable tolerability and encouraging efficacy in this patient population, including those previously treated with checkpoint inhibitors.[11][14] The response rate in NRAS-mutant melanoma patients was 38.5% in one study, with a median progression-free survival of 7.3 months.[11][14]

Furthermore, preclinical studies have suggested that Belvarafenib has the potential to treat patients with brain metastases due to its ability to penetrate the blood-brain barrier.[8] Ongoing clinical trials are further evaluating the safety and efficacy of Belvarafenib as a single agent and in combination with other therapies for various solid tumors.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of Belvarafenib against RAF kinases, a biochemical kinase inhibition assay can be performed. The following is a generalized protocol.

Objective: To determine the IC₅₀ value of Belvarafenib for B-RAF, B-RAF V600E, and C-RAF.

Materials:

-

Recombinant human B-RAF, B-RAF V600E, and C-RAF enzymes

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., MEK1)

-

Belvarafenib (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of Belvarafenib in DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the respective RAF kinase, and the substrate peptide.

-

Inhibitor Addition: Add the diluted Belvarafenib or DMSO (vehicle control) to the wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1053655-59-6 [sigmaaldrich.com]

- 3. This compound | 1053655-59-6 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine | 1053655-59-6 [chemicalbook.com]

- 6. Belvarafenib - Wikipedia [en.wikipedia.org]

- 7. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A Belvarafenib Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Belvarafenib | 1446113-23-0 [chemicalbook.com]

- 10. Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. US20230233567A1 - Belvarafenib for use in cancer treatment - Google Patents [patents.google.com]

- 13. Facebook [cancer.gov]

- 14. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 1H-Indazol-6-amine Analogs

Foreword: The Architectural Elegance of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 1H-indazole core is a prime example of such a scaffold. Its unique electronic properties and rigid, bicyclic nature provide an excellent foundation for the design of potent and selective therapeutic agents. The addition of an amine group at the 6-position, creating the 1H-indazol-6-amine framework, further enhances its potential, offering a key vector for molecular interactions and synthetic diversification. This guide provides an in-depth exploration of the potential therapeutic targets for analogs of 1H-indazol-6-amine, moving beyond a simple catalog of proteins to a nuanced discussion of the scientific rationale, experimental validation, and future prospects for drug development. We will delve into the key therapeutic areas where these compounds show the most promise: oncology, inflammation, and neurodegeneration.

Part 1: The Oncological Frontier: Targeting Uncontrolled Cell Proliferation

The application of 1H-indazol-6-amine analogs in oncology is the most extensively researched area, with a multitude of studies highlighting their potent anti-proliferative effects across various cancer cell lines.[1][2] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a pivotal role in regulating cell growth, differentiation, and survival.[3]

Protein Kinase Inhibition: A Central Strategy

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby activating or deactivating them. Dysregulation of kinase activity is a hallmark of many cancers. The 1H-indazole scaffold has proven to be an effective "hinge-binding" motif, interacting with the ATP-binding pocket of many kinases.[4]

Key Kinase Targets for Indazole Analogs:

-

Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is an attractive target for cancer therapy as its overexpression can lead to aneuploidy and tumorigenesis.[5] Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and shown to be highly potent PLK4 inhibitors.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can stifle tumor growth.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a driving force in several cancers.[6]

-

Aurora Kinases (AURKs): These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many tumor types, making them a compelling therapeutic target.[3]

Experimental Workflow for Validating Kinase Inhibition:

The following workflow outlines a typical process for identifying and characterizing a 1H-indazol-6-amine analog as a kinase inhibitor.

Caption: A streamlined workflow for kinase inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: PLK4)

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Peptide substrate (e.g., a biotinylated peptide with a phosphorylation site for PLK4)

-

ATP (Adenosine triphosphate)

-

1H-indazol-6-amine analog test compounds

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., a europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin conjugate for TR-FRET)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the 1H-indazol-6-amine analog in DMSO.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 10 µL of a solution containing the PLK4 enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 10 µL of EDTA solution.

-

Add 10 µL of the detection reagent mixture.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Immunomodulation: Targeting the Tumor Microenvironment

Beyond direct cytotoxicity, a newer paradigm in cancer therapy is to modulate the immune system to recognize and eliminate cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Immune Checkpoint